molecular formula C10H18O3 B15096869 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- CAS No. 25938-06-1

3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-

Cat. No.: B15096869
CAS No.: 25938-06-1
M. Wt: 186.25 g/mol
InChI Key: OQPUIHZBDCEFEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- typically involves the reaction of 3-pentyn-2-ol with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.

    Solvent: Diethyl ether or other suitable organic solvents.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The diethoxy and methyl groups play a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is unique due to the presence of both diethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

25938-06-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5,5-diethoxy-2-methylpent-3-yn-2-ol

InChI

InChI=1S/C10H18O3/c1-5-12-9(13-6-2)7-8-10(3,4)11/h9,11H,5-6H2,1-4H3

InChI Key

OQPUIHZBDCEFEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(C)(C)O)OCC

Origin of Product

United States

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